Cytotoxic Superiority of Steffimycin over Steffimycin D in Human Cancer Cell Lines
In a direct comparative study of steffimycin-type compounds from the same extract, steffimycin (2) exhibited significantly higher cytotoxic potency than its congener steffimycin D (3) across a panel of human cancer cell lines. While both compounds are steffimycin-type anthracyclines, the structural differences between them translate into a measurable, quantifiable difference in their ability to inhibit cancer cell growth [1]. This directly informs selection criteria for researchers seeking the most active parent compound within this specific chemical series.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | MCF-7: 5.05 μM; HepG-2: 5.57 μM; A2780: 1.91 μM |
| Comparator Or Baseline | Steffimycin D: MCF-7: >10 μM; HepG-2: >10 μM; A2780: 7.12 μM |
| Quantified Difference | >2-fold lower IC50 (higher potency) for steffimycin vs. steffimycin D across all three cell lines |
| Conditions | Human cancer cell lines: MCF-7 (breast), HepG-2 (liver), A2780 (ovarian); MTT assay after 48h incubation |
Why This Matters
This direct comparison within the same study allows for confident selection of steffimycin over steffimycin D for research projects where maximal cytotoxic activity is the primary endpoint.
- [1] Liu, L., et al. (2020). Steffimycin F, a new steffimycin-type derivative from the lichen-derived actinomycetes Streptomyces sp. Journal of Molecular Structure, 1224, 129024. View Source
